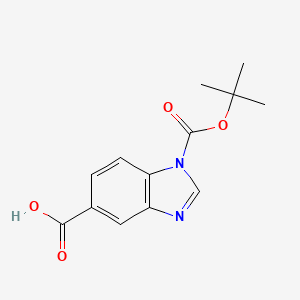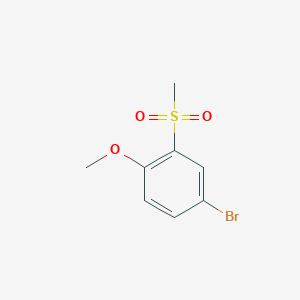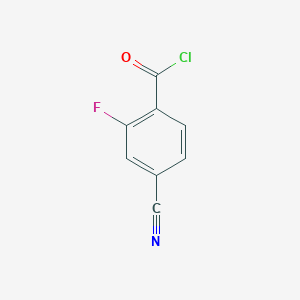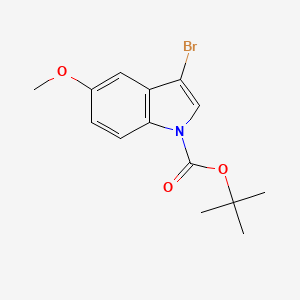
1-Boc-3-Bromo-5-methoxyindole
Overview
Description
1-Boc-3-Bromo-5-methoxyindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are used in various therapeutic applications. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group on the indole ring.
Preparation Methods
The synthesis of 1-Boc-3-Bromo-5-methoxyindole typically involves several steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Protection: The nitrogen atom of the indole ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Boc-3-Bromo-5-methoxyindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and acids such as trifluoroacetic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-3-Bromo-5-methoxyindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-Bromo-5-methoxyindole depends on its specific application. In general, indole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the Boc protecting group and the bromine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Boc-3-Bromo-5-methoxyindole can be compared with other indole derivatives such as:
1-Boc-5-methoxyindole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-5-methoxyindole: Lacks the Boc protecting group, making it more reactive but less stable.
1-Boc-3-methoxyindole: Lacks the bromine atom, making it less versatile in cross-coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZDUWRIAYEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625962 | |
| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-11-9 | |
| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

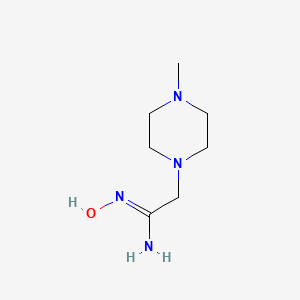
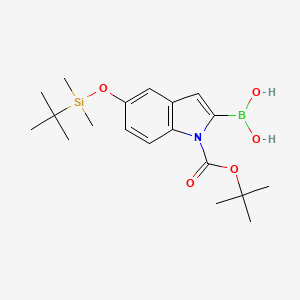
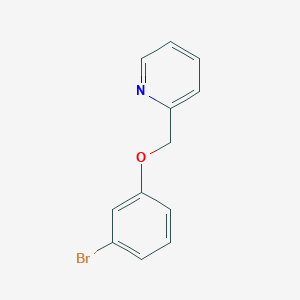

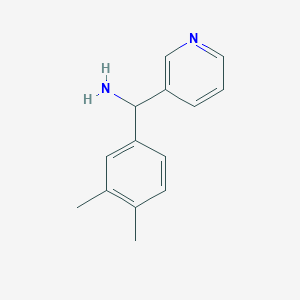
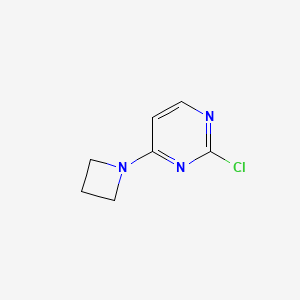

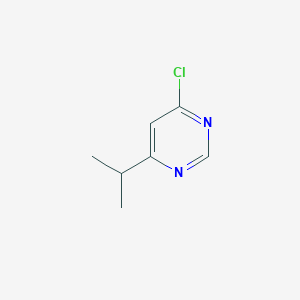

![6-Methoxy-2,3-dihydrobenzo[d]thiazole](/img/structure/B1291979.png)
